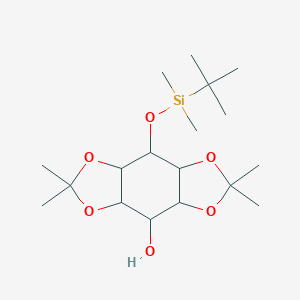
8-氟-1,2,3,4-四氢异喹啉
描述
8-Fluoro-1,2,3,4-tetrahydroisoquinoline (8F-TIQ) is a synthetic compound that has recently gained attention due to its potential applications in medicinal chemistry. 8F-TIQ is a member of the tetrahydroisoquinoline family, a group of compounds that are known for their pharmacological properties. 8F-TIQ is a unique compound due to its incorporation of a fluorine atom at the 8-position of the molecule, which has been shown to increase its potency and selectivity in various studies. 8F-TIQ has been studied in a variety of scientific fields, including medicinal chemistry, biochemistry, and pharmacology, and has shown promise in a number of applications.
科学研究应用
药物化学
8-氟-1,2,3,4-四氢异喹啉是一种1,2,3,4-四氢异喹啉(THIQ),它构成了一类重要的异喹啉生物碱 . 这些化合物对各种感染性病原体和神经退行性疾病表现出不同的生物活性 . THIQ 杂环骨架在科学界引起了极大关注,这导致了具有强大生物活性的新型 THIQ 类似物的开发 .
神经退行性疾病
基于 THIQ 的天然和合成化合物,包括 8-氟-1,2,3,4-四氢异喹啉,已显示出在治疗神经退行性疾病方面的潜力 . 这使得它成为神经科学领域进一步研究的有希望的化合物。
感染性病原体
THIQ 化合物已显示出对各种感染性病原体的不同生物活性 . 这表明 8-氟-1,2,3,4-四氢异喹啉可用于开发新型抗菌剂。
中枢神经系统药物候选
8-氟-1,2,3,4-二氢异喹啉的还原和烷基化反应产生了新型的 1,2,3,4-四氢异喹啉衍生物,可作为合成潜在中枢神经系统药物候选的构建块 .
1-取代的 8-氨基-四氢异喹啉的合成
8-氟-3,4-二氢异喹啉的氟-胺交换得到相应的 8-氨基-3,4-二氢异喹啉,是合成 1-取代的 8-氨基-四氢异喹啉的合适起始化合物 .
新型四氢异喹啉衍生物的合成
8-氟-1,2,3,4-二氢异喹啉可用于合成新型的 1,2,3,4-四氢异喹啉衍生物 . 这些衍生物可作为合成潜在中枢神经系统药物候选的构建块 .
作用机制
Target of Action
8-Fluoro-1,2,3,4-tetrahydroisoquinoline, a derivative of tetrahydroisoquinolines (THIQ), is known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders
Mode of Action
Thiq analogs are known to interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Thiq analogs are known to exert diverse biological activities, suggesting that they may affect multiple biochemical pathways
Result of Action
Thiq analogs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . This suggests that 8-Fluoro-1,2,3,4-tetrahydroisoquinoline may have similar effects.
未来方向
The observed biological activity and interest in the elaboration of a simple synthesis of isoquinoline derivatives monosubstituted on the aromatic ring at position 8 have prompted the development of an efficient synthesis of 8-fluoro-3,4-dihydroisoquinoline key intermediate and its further transformation to 1,2,3,4-tetrahydroisoquinolines bearing various cyclic amino substituents at position 8 and diverse lipophilic substituents at position 1 . This could be a potential direction for future research.
生化分析
Biochemical Properties
8-Fluoro-1,2,3,4-tetrahydroisoquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with calcium channels, acting as a blocker, which can influence calcium signaling pathways . Additionally, it may interact with neurotransmitter receptors, potentially modulating their activity and affecting neurotransmission .
Cellular Effects
The effects of 8-Fluoro-1,2,3,4-tetrahydroisoquinoline on cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with calcium channels can alter intracellular calcium levels, impacting various cellular processes such as muscle contraction, neurotransmitter release, and cell proliferation . Furthermore, it may affect gene expression by interacting with transcription factors or other regulatory proteins .
Molecular Mechanism
At the molecular level, 8-Fluoro-1,2,3,4-tetrahydroisoquinoline exerts its effects through several mechanisms. It can bind to specific biomolecules, such as calcium channels, inhibiting their activity and thereby modulating calcium signaling . Additionally, it may act as an enzyme inhibitor or activator, influencing various metabolic pathways . Changes in gene expression can also occur due to its interaction with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Fluoro-1,2,3,4-tetrahydroisoquinoline can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its degradation products may have different biological activities . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of 8-Fluoro-1,2,3,4-tetrahydroisoquinoline vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as modulating neurotransmission or calcium signaling . At higher doses, it can cause toxic or adverse effects, including disruptions in cellular metabolism and gene expression . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity .
Metabolic Pathways
8-Fluoro-1,2,3,4-tetrahydroisoquinoline is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds . These interactions can affect metabolic flux and alter metabolite levels within cells . Understanding these pathways is crucial for determining the compound’s pharmacokinetics and potential therapeutic applications .
Transport and Distribution
The transport and distribution of 8-Fluoro-1,2,3,4-tetrahydroisoquinoline within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, it may be transported across cell membranes by specific transporters, affecting its bioavailability and efficacy .
Subcellular Localization
The subcellular localization of 8-Fluoro-1,2,3,4-tetrahydroisoquinoline is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biological activity . Understanding its subcellular distribution is essential for elucidating its mechanism of action and potential therapeutic applications .
属性
IUPAC Name |
8-fluoro-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN/c10-9-3-1-2-7-4-5-11-6-8(7)9/h1-3,11H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQEDHMMZSRJZSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60595588 | |
| Record name | 8-Fluoro-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60595588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123594-01-4 | |
| Record name | 8-Fluoro-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60595588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


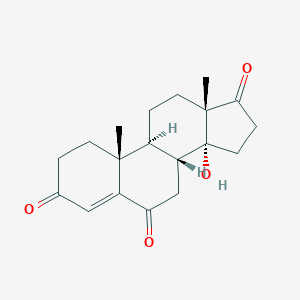

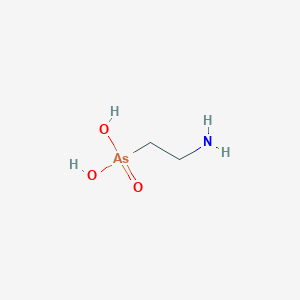
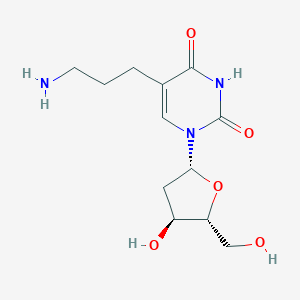
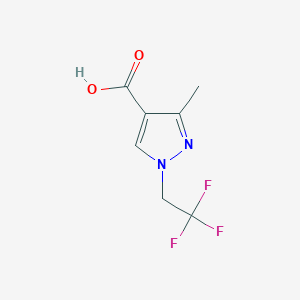
![2-[3-Methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid](/img/structure/B55435.png)
![6-bromo-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B55436.png)

![2,2-Dichloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone](/img/structure/B55439.png)
![1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]piperidine](/img/structure/B55440.png)


